lancifodilactone H

Description

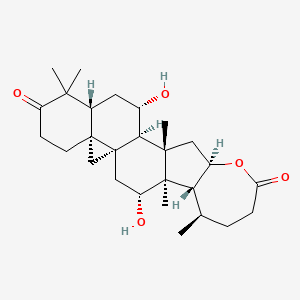

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

(1R,3R,4R,5R,6R,11R,13S,14S,15S,17R,22R)-3,15-dihydroxy-4,6,13,18,18-pentamethyl-10-oxahexacyclo[12.9.0.01,22.04,13.05,11.017,22]tricosane-9,19-dione |

InChI |

InChI=1S/C27H40O5/c1-14-6-7-20(31)32-16-11-24(4)22-15(28)10-17-23(2,3)18(29)8-9-26(17)13-27(22,26)12-19(30)25(24,5)21(14)16/h14-17,19,21-22,28,30H,6-13H2,1-5H3/t14-,15+,16-,17+,19-,21+,22+,24+,25-,26-,27+/m1/s1 |

InChI Key |

VOQMBAJQSRMTML-CMXOSDEXSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=O)O[C@H]2[C@H]1[C@]3([C@@H](C[C@@]45C[C@@]46CCC(=O)C([C@@H]6C[C@@H]([C@H]5[C@@]3(C2)C)O)(C)C)O)C |

Canonical SMILES |

CC1CCC(=O)OC2C1C3(C(CC45CC46CCC(=O)C(C6CC(C5C3(C2)C)O)(C)C)O)C |

Synonyms |

lancifodilactone H |

Origin of Product |

United States |

Isolation, Distribution, and Comprehensive Structural Elucidation

Natural Sources and Geographic Distribution

Lancifodilactone H has been isolated from at least two species within the Schisandra genus, which are primarily found in China.

This compound was first identified and isolated from the leaves and stems of Schisandra lancifolia. capes.gov.br This plant was collected in the Dali Prefecture of Yunnan Province, People's Republic of China. datapdf.com It is classified as a trinorcycloartane triterpenoid (B12794562). capes.gov.br The structural elucidation of this compound was accomplished through the analysis of spectroscopic data, and its unique seven-membered lactone ring was confirmed using single-crystal X-ray diffraction. capes.gov.br Along with this compound, other compounds such as lancifoic acid A and nigranoic acid were also isolated from the same plant material. capes.gov.br

The compound has also been found in the stems of Schisandra pubescens. tandfonline.comtandfonline.com This climbing plant is native to the western regions of Hubei and Sichuan provinces in China. tandfonline.com In studies of this plant, this compound was isolated alongside several other compounds, including four lignans (B1203133) and four other triterpenoids. tandfonline.comtandfonline.com The isolation of this compound from S. pubescens was reported for the first time in a 2013 study focused on identifying cytotoxic constituents of the plant. tandfonline.comtandfonline.com

Advanced Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to separate the compound from a complex mixture of other phytochemicals.

The initial step in isolating this compound involves solvent extraction from the plant material. For Schisandra lancifolia, the dried and powdered leaves and stems were extracted using 70% aqueous acetone (B3395972) at room temperature. datapdf.com The resulting crude extract is then concentrated and subjected to a liquid-liquid extraction process, also known as partitioning. libretexts.org This typically involves using two immiscible solvents, such as water and ethyl acetate (B1210297), to separate compounds based on their differing solubilities. datapdf.comlibretexts.org The extract from S. lancifolia was partitioned between water and ethyl acetate, with the ethyl acetate fraction containing the desired triterpenoids. datapdf.com

In the case of Schisandra pubescens, the dried stems were extracted with diethyl ether to obtain a crude extract for further investigation. tandfonline.comtandfonline.com

Table 1: Extraction and Partitioning of this compound

| Plant Source | Plant Part | Initial Extraction Solvent | Partitioning Solvents |

| Schisandra lancifolia | Leaves and Stems | 70% aqueous Acetone | Ethyl Acetate / Water |

| Schisandra pubescens | Stems | Diethyl Ether | Not specified |

Following extraction and partitioning, the semi-purified fraction is subjected to chromatographic methods to isolate individual compounds.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for purifying compounds from plant extracts. mdpi.com This method separates molecules based on their polarity. A glass column is packed with silica gel, which acts as the stationary phase, and the extract is loaded onto the top. mdpi.comkanto.co.jp A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the polar silica gel, allowing for their separation into different fractions. mdpi.com

In the isolation of this compound from both S. lancifolia and S. pubescens, repeated silica gel column chromatography was the primary method used for purification. datapdf.comtandfonline.comtandfonline.com The ethyl acetate fraction from S. lancifolia was repeatedly chromatographed on silica gel columns to yield pure compounds. datapdf.com Similarly, the diethyl ether extract from S. pubescens was also purified using repeated silica gel column chromatography. tandfonline.comtandfonline.com In some procedures, preparative Thin-Layer Chromatography (TLC) was also used as a final purification step. tandfonline.comtandfonline.com

Rigorous Structural Characterization Techniques

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules like this compound without causing significant fragmentation. wikipedia.org In this method, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. scielo.br As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. scielo.br These ions are then directed into the mass analyzer.

A key feature of ESI-MS is its ability to produce multiply charged ions, which effectively extends the mass range of the spectrometer. wikipedia.org For triterpenoids like those found in Schisandra species, ESI-MS is instrumental in determining the molecular weight of the compounds. For instance, in the analysis of related compounds, negative mode ESI-MS has been used to establish the molecular formula. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. rsc.orgnih.gov This technique allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. The high precision of HR-ESIMS is indispensable for the structural elucidation of new natural products. primescholars.com

In the characterization of compounds from Schisandra, HR-ESIMS data is used to confirm the molecular formula derived from other spectroscopic data. For example, the molecular formula of lancifodilactone F, a related compound, was confirmed by HR-ESIMS, which showed a measured value of 435.2761, comparing closely to the calculated value of 435.2746 for C₂₅H₃₉O₆. acs.org Similarly, for other compounds isolated from Kadsura angustifolia, HR-ESI-MS was used to determine the molecular formulas by analyzing the [M+Na]⁺ adducts. frontiersin.org

Table 1: Mass Spectrometry Data for Related Schisandra Nortriterpenoids

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| Lancifodilactone F | Negative ESI-MS | 435.2761 ([M-H]⁻) | 435.2746 | C₂₅H₃₉O₆ |

| Compound 11 | HR-ESI-MS | 311.1832 ([M+Na]⁺) | 311.1829 | C₁₅H₂₈O₅Na |

| Compound 14 | HR-ESI-MS | 207.0994 ([M+Na]⁺) | 207.0992 | C₁₀H₁₆O₃Na |

This table presents data for compounds structurally related to this compound to illustrate the application of mass spectrometry techniques.

X-ray Crystallography for Stereochemical Assignments

X-ray crystallography is a powerful analytical technique that provides unambiguous, three-dimensional structural information, including the precise arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de This method has been pivotal in confirming the structures and determining the stereochemistry of many complex natural products, including nortriterpenoids from the Schisandraceae family. liverpool.ac.ukresearchgate.net

Single-Crystal X-ray Diffraction Analysis

For single-crystal X-ray diffraction analysis, a suitable single crystal of the compound is required. uhu-ciqso.es This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these diffracted beams are measured. uol.de This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined, revealing the complete molecular structure. uol.de The successful application of this technique has been reported for numerous Schisandra nortriterpenoids, providing definitive proof of their complex polycyclic structures. researchgate.netnih.gov

Resolution of Absolute and Relative Stereochemistry

One of the most significant contributions of X-ray crystallography is its ability to determine both the relative and absolute stereochemistry of a chiral molecule. libretexts.org The relative configuration describes the spatial arrangement of different parts of the molecule relative to each other. libretexts.orgreddit.com In contrast, the absolute configuration provides the exact three-dimensional arrangement of the atoms in space, distinguishing between enantiomers. libretexts.orglibretexts.org

The relative stereochemistry of many Schisandra nortriterpenoids has been established through single-crystal X-ray analysis. acs.org However, determining the absolute configuration often requires the presence of a heavy atom in the structure or the use of anomalous dispersion effects. When these are not feasible, the absolute configuration is sometimes inferred by biogenetic relationships to congeners whose absolute stereochemistry has been determined. liverpool.ac.uk

Correction of Previously Assigned Stereochemical Configurations

In the field of natural product chemistry, the initial structural assignments based on spectroscopic data can sometimes be incorrect. Misinterpretation of complex NMR spectra or other data can lead to erroneous structural or stereochemical assignments. baranlab.org X-ray crystallography serves as a definitive method to verify or, in some cases, correct these proposed structures. The unambiguous nature of X-ray diffraction data provides a clear and accurate picture of the molecular architecture, which can be crucial for rectifying initial misassignments. baranlab.org For instance, the total synthesis of a natural product, often guided by spectroscopic data, can ultimately lead to a compound with different properties than the natural isolate, prompting a re-evaluation and correction of the originally proposed structure, which can then be confirmed by X-ray crystallography.

Biosynthetic Pathways and Mechanistic Insights

Proposed Biogenetic Route from Cycloartane (B1207475) Triterpenoids

The biosynthesis of lancifodilactone H and other related Schisandra nortriterpenoids is postulated to originate from cycloartane-type triterpenoids. researchgate.netpsu.edunaturalproducts.net These precursors are themselves derived from the cyclization of 2,3-oxidosqualene (B107256). psu.edu The journey from a standard cycloartane skeleton to the unique structure of this compound involves a series of complex and sequential molecular modifications.

The foundational hypothesis is that the diverse carbon skeletons of Schisandra nortriterpenoids, including the schisanartane, schiartane, and other related types, arise from a common cycloartane precursor. researchgate.netpsu.edu This shared origin explains the common structural motifs observed across this large family of natural products. The specific structure of this compound, a trinorcycloartane, indicates the loss of three carbon atoms from the side chain of the initial C30 triterpenoid (B12794562) precursor during its biosynthesis. nih.govpsu.edu

Role of Enzymatic Transformations in Biosynthesis

The conversion of a cycloartane precursor into this compound requires a cascade of enzymatic reactions. While the specific enzymes have not been isolated and characterized, the observed chemical transformations suggest the involvement of several key enzyme classes. The proposed biosynthetic pathways for related compounds involve a series of oxidative modifications, molecular rearrangements, and cyclizations. researchgate.netpsu.edu

Key enzymatic transformations likely involved in the pathway include:

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for introducing multiple hydroxyl groups at various positions on the triterpenoid core.

Oxidation: Further oxidation of hydroxyl groups to ketones and carboxylic acids is a common feature in these nortriterpenoids. For instance, the formation of lactone rings, such as the one present in this compound, necessitates oxidative cleavage and subsequent cyclization. psu.edu

Wagner–Meerwein Rearrangements: The rearrangement of the carbon skeleton, a hallmark of the Schisandra nortriterpenoids, is thought to occur via carbocationic intermediates, often triggered by enzymatic processes. researchgate.net

Baeyer–Villiger Oxidation: This type of oxidation is a proposed mechanism for ring expansion and lactone formation in related triterpenoids. psu.edu

These enzymatic steps are responsible for creating the highly oxygenated and structurally rearranged framework that defines this compound and its relatives.

Precursor Relationships within Schisandra Nortriterpenoids

This compound belongs to a large and structurally diverse family of over 60 biosynthetically related nortriterpenoids found in the Schisandra genus. researchgate.netpsu.edu These compounds are classified into several types based on their carbon skeletons, such as schisanartane, pre-schisanartane, and schiartane, all believed to be derived from cycloartane triterpenoids. researchgate.netarabjchem.org

The structural features of compounds like pre-schisanartanin have provided crucial insights into the biosynthetic connections within this family. nih.gov It is hypothesized that a series of intermediate compounds link the primary cycloartane precursor to the various nortriterpenoid subtypes. For example, the biosynthesis of lancifodilactone G, a closely related compound, is thought to proceed through a pathway that provides a rationale for the formation of the unique fused ring systems characteristic of these molecules. liverpool.ac.uk this compound, as a trinorcycloartane triterpenoid, is a product of this intricate biosynthetic network, representing one of several possible metabolic endpoints. nih.gov

| Nortriterpenoid Class | Key Structural Feature | Proposed Precursor Origin | Reference |

|---|---|---|---|

| Schisanartane | Biosynthetically modified eight-membered ring D | Cycloartane | researchgate.net |

| Pre-schisanartane | Unprecedented carbon skeleton providing biosynthetic insight | Cycloartane | nih.gov |

| Schiartane | Rearranged carbon framework | Cycloartane | researchgate.netpsu.edu |

| 18-Norschiartane | Loss of a methyl group at C-18 | Cycloartane | researchgate.netpsu.edu |

| This compound (Trinorcycloartane) | Seven-membered lactone ring; loss of three carbons | Cycloartane | nih.govpsu.edu |

Investigations into Biosynthetically Modified Ring Systems (e.g., Seven-Membered Lactone)

A distinguishing feature of this compound is its biosynthetically modified seven-membered lactone ring. nih.govpsu.edupsu.edu The formation of such a ring system is a significant biosynthetic event. The structure was unequivocally confirmed through single-crystal X-ray diffraction. psu.edu

Synthetic Strategies and Total Synthesis Endeavors

Challenges in Asymmetric Total Synthesis of Complex Polycyclic Skeletons

The asymmetric total synthesis of natural products with complex polycyclic skeletons is a significant undertaking in modern organic chemistry. nih.govnih.gov These molecules often feature unique and highly strained ring systems, along with a high density of stereogenic centers, including all-carbon quaternary centers. nih.govnih.gov The successful construction of such targets requires precise control over both reactivity and stereochemistry throughout a lengthy synthetic sequence.

A primary challenge in the synthesis of molecules like lancifodilactones is the construction of their highly congested and often strained polycyclic systems. acs.orgrsc.org Natural products frequently contain fused, bridged, or spirocyclic ring systems that create significant steric hindrance. chemrxiv.orgorganic-chemistry.org This congestion can impede key bond-forming reactions, necessitate the use of highly reactive reagents or harsh conditions, and lead to unexpected side reactions.

In the context of lancifodilactone G, a key challenge was the construction of the sterically congested F ring within its CDEFGH ring system. nih.gov The formation of such intricate frameworks often requires powerful cyclization methods that can overcome the inherent steric repulsion and ring strain associated with these compact architectures. Methodologies like ring-closing metathesis (RCM) and intramolecular cycloadditions are often employed, but their success is highly dependent on the specific substrate and the conformational constraints of the cyclic precursor. nih.govnih.gov

Controlling the relative and absolute stereochemistry of multiple stereocenters within a rigid, multi-ring system is another major hurdle. chemrxiv.org Natural products bearing numerous contiguous stereocenters, particularly quaternary carbons, present distinct challenges due to the high steric repulsion between substituents. nih.govnih.gov Establishing the correct configuration of each stereocenter is crucial, as even a single error can lead to a diastereomer with different physical, chemical, and biological properties.

Advanced Synthetic Methodologies and Reactions

To address the challenges posed by complex natural products, synthetic chemists rely on a toolbox of advanced and powerful chemical reactions. These methodologies enable the efficient and selective construction of complex bonds and stereocenters that would be difficult to achieve with classical methods.

The Pauson-Khand reaction (PKR) is a powerful organometallic transformation that has become a method of choice for synthesizing cyclopentenones. nih.gov It is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. jk-sci.comlibretexts.org This reaction is highly valued for its ability to construct fused five-membered rings, a common motif in architecturally complex natural products, in a single, atom-economical step. nih.govmdpi.com

The generally accepted mechanism, first postulated for dicobalt octacarbonyl-mediated reactions, involves the formation of a stable alkyne-cobalt complex. organic-chemistry.orgillinois.edu This is followed by coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane, migratory insertion of a carbonyl ligand, and finally reductive elimination to release the cyclopentenone product. nih.gov

While the intermolecular PKR can be useful, the intramolecular version (IPKR) is particularly powerful in the context of complex molecule synthesis. illinois.edu By tethering the alkene and alkyne components in the same molecule (an enyne), the IPKR provides excellent control over regioselectivity and often high stereoselectivity, which can be poor in intermolecular versions. jk-sci.comwikipedia.org This makes it an ideal strategy for constructing fused and bridged bicyclic ring systems. illinois.edu

The efficiency of the IPKR is often dependent on the length of the tether connecting the reacting partners, with tethers that lead to the formation of a five-membered ring being particularly effective. mdpi.com The diastereoselectivity of the reaction is often controlled by the existing stereochemistry within the enyne substrate. This substrate-directed control was leveraged in the asymmetric synthesis of the core of venezuelaene B, where a diastereoselective IPKR was used to forge the final [5-5-6-7] tetracyclic skeleton. acs.org Similarly, the synthesis of the CDEFGH ring system of lancifodilactone G utilized an intramolecular Pauson-Khand reaction as a key step to construct the congested F ring with high stereocontrol. nih.gov

The classical Pauson-Khand reaction utilized stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), which limited its practicality. illinois.edu Significant research has focused on developing catalytic versions of the reaction. While making the cobalt-mediated reaction truly catalytic can be challenging, additives such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) can be used to promote the reaction under milder conditions, sometimes allowing for catalytic turnover. wikipedia.org

In the total synthesis of lancifodilactone G acetate (B1210297), a highly stereoselective cobalt-catalyzed PKR was employed. acs.org The reaction of the enyne precursor was achieved using a complex of tetramethyl thiourea (TMTU) and Co₂(CO)₈ under a balloon pressure of carbon monoxide, affording the desired enone in 73% yield as a single isomer. acs.orgyuukiwomanabu.com This highlights how modern advancements, such as the use of Lewis base promoters like TMTU, have enhanced the efficiency and applicability of cobalt-mediated PKR in complex settings. organic-chemistry.org

The development of catalysts based on other transition metals, particularly rhodium, has provided significant advantages. mdpi.com Rhodium(I) complexes, such as [RhCl(CO)₂]₂, can catalyze the intramolecular Pauson-Khand reaction efficiently, often under milder conditions (e.g., atmospheric pressure of CO) than their cobalt counterparts. oup.comacs.org Rhodium catalysts are also notable for their tunable ligands, which has opened the door to the development of enantioselective catalytic reactions. organic-chemistry.orgacs.orgorganic-chemistry.org While not specifically used in the reported lancifodilactone G synthesis, rhodium-catalyzed PKR represents a powerful alternative for constructing the core structures of such complex natural products. mdpi.com

Diels-Alder Reactions (Asymmetric and Intramolecular)

A pivotal strategy in the synthesis of the lancifodilactone core involves an asymmetric Diels-Alder reaction to construct the BC ring system. acs.org This powerful cycloaddition reaction has been instrumental in setting the stereochemistry of the molecule early in the synthetic sequence. In the total synthesis of lancifodilactone G acetate, a key Diels-Alder reaction was employed to form the initial scaffold of the BC ring. acs.org This approach highlights the efficiency of the Diels-Alder reaction in building molecular complexity in a controlled manner. acs.orgchemrxiv.orgnih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Asymmetric Diels-Alder | Diene and Dienophile | Formation of the BC ring scaffold | acs.org |

Ring-Closing Metathesis (RCM) Using Advanced Catalysts

Ring-closing metathesis (RCM) has proven to be a crucial tool for the formation of the challenging medium-sized rings present in the lancifodilactone framework. Specifically, an intramolecular RCM was utilized to form a tri-substituted cyclooctene, which constitutes the D ring. acs.org This transformation was effectively catalyzed by the Hoveyda-Grubbs II catalyst, a second-generation ruthenium-based catalyst known for its high activity and functional group tolerance. acs.org The successful application of RCM demonstrates its utility in constructing complex cyclic systems that are difficult to access through traditional cyclization methods. acs.orgbeilstein-journals.org

| Reaction | Catalyst | Ring System Formed | Key Outcome | Reference |

| Intramolecular Ring-Closing Metathesis | Hoveyda-Grubbs II | Tri-substituted cyclooctene (D ring) | Formation of an oxa-bridged eight-membered ring | acs.orgbeilstein-journals.org |

Palladium-Catalyzed Cascade Cyclizations

Palladium-catalyzed cascade reactions have been explored as a powerful strategy for the rapid assembly of the core structures of Schisandraceae triterpenoids, including the CDE ring system of lancifodilactone G. rsc.org These cascades allow for the formation of multiple carbon-carbon bonds in a single operation, leading to a significant increase in synthetic efficiency.

A proposed strategy for the synthesis of the 7,8-fused ring system, a key structural motif in the lancifodilactone family, involves a palladium-catalyzed cascade. rsc.orgnih.gov This sequence is initiated by the carbopalladation of an alkyne. The resulting vinylpalladium intermediate then participates in a Suzuki coupling with a suitable diene partner. rsc.orgnih.gov This sequence of events constructs the carbon framework necessary for the subsequent electrocyclization.

Following the carbopalladation and Suzuki coupling, the cascade culminates in an 8π-electrocyclization reaction to form the fused 7,8-ring system. rsc.orgnih.gov This pericyclic reaction proceeds under thermal conditions and is a key step in forming the core polycyclic structure of lancifodilactone analogues. rsc.orgnih.gov While this strategy was aimed at the synthesis of lancifodilactone I, the principles are directly applicable to the construction of the lancifodilactone H core.

| Cascade Sequence | Key Transformations | Target Ring System | Reference |

| Palladium-Catalyzed Cascade | Carbopalladation, Suzuki Coupling, 8π-Electrocyclization | 7,8-fused ring system | rsc.orgnih.gov |

Dieckmann-Type Condensation

In the final stages of the total synthesis of lancifodilactone G acetate, a Dieckmann-type condensation was employed for the construction of the A ring. acs.org This intramolecular Claisen condensation of a diester is a classic and reliable method for the formation of five- and six-membered rings. The use of this reaction late in the synthesis demonstrates its robustness and compatibility with a complex molecular scaffold.

| Reaction | Reactant Type | Ring Formed | Purpose in Synthesis | Reference |

| Dieckmann Condensation | Diester | A ring (five-membered) | Installation of the A ring | acs.org |

Stereoselective Cycloadditions (e.g., [3+2] Cycloaddition)

While stereoselective [3+2] cycloadditions are a powerful and widely used method for the construction of five-membered rings in the synthesis of complex natural products, their application in the total synthesis of this compound or its close analogues has not been a prominent feature in the reported synthetic routes. These reactions, which involve the combination of a three-atom component with a two-atom component, are highly effective for creating densely functionalized cyclopentane rings with excellent stereocontrol. Although not explicitly used in the key bond-forming events for the core structure of lancifodilactones in the primary literature, their potential for the stereoselective synthesis of substituted cyclopentane rings remains a valuable tool in the broader context of natural product synthesis.

Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound, such as lancifodilactone G acetate and lancifodilactone I, provides crucial insights into the construction of the core scaffold and the installation of its dense stereochemical and functional group arrays.

The first asymmetric total synthesis of lancifodilactone G acetate was a landmark achievement, accomplished in 28 steps. This synthesis showcases a series of powerful chemical transformations to construct the complex polycyclic system.

The synthesis commenced from the readily available starting material, 2-(triisopropylsiloxy)-1,3-butadiene. A key early step involved an asymmetric Diels-Alder reaction to establish the initial stereochemistry of the BC ring system. The challenging trisubstituted cyclooctene D-ring was successfully constructed using a Hoveyda–Grubbs II catalyst-mediated ring-closing metathesis (RCM) reaction.

One of the most significant challenges in the synthesis was the formation of the sterically congested F-ring. This was overcome through the strategic implementation of an intramolecular Pauson-Khand reaction. Further key transformations included sequential cross-metathesis, hydrogenation, and lactonization to install the anomerically stabilized bis-spiro ketal fragment of the G-ring. The final A-ring was installed via a Dieckmann-type condensation. This comprehensive synthetic route not only provided access to lancifodilactone G acetate but also demonstrated the utility of these key reactions in the synthesis of complex natural products.

Table 1: Key Reactions in the Total Synthesis of Lancifodilactone G Acetate

| Step | Reaction Type | Purpose |

|---|---|---|

| Early Stage | Asymmetric Diels-Alder Reaction | Formation of the BC ring scaffold with stereocontrol. |

| Mid Stage | Ring-Closing Metathesis (RCM) | Construction of the trisubstituted cyclooctene D-ring. |

| Mid Stage | Intramolecular Pauson-Khand Reaction | Construction of the sterically congested F-ring. |

| Late Stage | Cross-Metathesis, Hydrogenation, Lactonization | Installation of the bis-spiro ketal G-ring. |

| Final Stage | Dieckmann-type Condensation | Installation of the A-ring. |

Lancifodilactone I has been identified as a significant, yet unconquered, synthetic target within the Schisandraceae nortriterpenoid family. nih.govnih.gov It is considered a potential common precursor for the synthesis of other members of this class of natural products. nih.govnih.gov

A prominent synthetic strategy that has been explored is centered around a palladium-catalyzed cascade reaction to construct the core 7,8-fused ring system of lancifodilactone I. nih.govnih.gov This proposed cascade commences with a bromoene-ynamide precursor and involves:

Carbopalladation

Suzuki coupling

8π-electrocyclisation

While this elegant cascade has been successfully applied to the synthesis of model 5,6- and 5,8-fused ring systems, its application to the specific substrate required for lancifodilactone I has encountered significant challenges. nih.govnih.gov The primary obstacle has been the difficulty associated with the 7-membered ring closure, which has thus far thwarted the successful synthesis of the complete core structure. nih.gov Despite these challenges, this tandem reaction sequence has been demonstrated as a highly effective method for forming bicyclic enamides, which may find utility in other synthetic applications. nih.gov

Development of Novel Methodologies Inspired by this compound Core Structures

While there may not be novel methodologies explicitly stated as being "inspired by" the this compound core, the immense synthetic challenge presented by this family of molecules has undoubtedly spurred the application and advancement of powerful and complex synthetic reactions. The unique and sterically demanding polycyclic framework of these nortriterpenoids has served as a critical testing ground for the limits of modern synthetic chemistry.

The successful synthesis of lancifodilactone G acetate and the ambitious strategies developed for lancifodilactone I highlight the pivotal role of several key methodologies in the construction of complex natural products:

The Pauson-Khand Reaction: The construction of the highly congested F-ring in the synthesis of lancifodilactone G acetate showcases the power of the Pauson-Khand reaction to form five-membered rings in sterically demanding environments. acs.org The challenges encountered in this context have contributed to a deeper understanding of the scope and limitations of this reaction, encouraging the development of more robust and selective catalytic systems. acs.orgmdpi.com

Ring-Closing Metathesis (RCM): The formation of the eight-membered D-ring is a testament to the utility of RCM in constructing medium-sized rings, which are notoriously difficult to synthesize. benthamdirect.comnih.gov The application of RCM in such a complex setting demonstrates its functional group tolerance and its ability to forge key carbocyclic frameworks late in a synthetic sequence. benthamdirect.comnih.gov

Palladium-Catalyzed Cascade Reactions: The synthetic design for lancifodilactone I, centered on a palladium-catalyzed cascade, exemplifies the drive towards more efficient and atom-economical syntheses. nih.govnih.gov Although not yet fully realized for this specific target, the exploration of such complex, multi-step, single-pot transformations is at the forefront of modern organic synthesis. These endeavors push the boundaries of what is possible with transition metal catalysis and inspire the development of new catalytic systems and cascade sequences. uchicago.edumdpi.com

In essence, the architectural complexity of the lancifodilactone core has served as a catalyst for innovation, compelling synthetic chemists to employ and refine the most powerful tools at their disposal and to devise novel and ambitious strategies for the construction of intricate molecular architectures.

Structure Activity Relationship Sar Studies and Derivative Design

Elucidation of Key Structural Determinants for Biological Activities

Specific SAR studies aimed at elucidating the key structural features of lancifodilactone H responsible for its anti-HIV activity have not been reported. General SAR studies on other classes of triterpenoids, such as betulinic acid, have identified the importance of modifications at positions like C-3 and C-28 for antiviral activity. nih.gov However, these findings cannot be directly extrapolated to the unique trinorcycloartane scaffold of this compound without specific comparative studies.

The anti-HIV activities of related compounds isolated from S. lancifolia are presented below, but a direct comparison to pinpoint the essential structural motifs of this compound is not possible without further research.

| Compound | Type | Anti-HIV Activity (EC50) |

| This compound | Trinorcycloartane Triterpenoid (B12794562) | 16.6 µg/mL |

| Lancifoic Acid A | A-ring-secocycloartane Triterpenoid | 16.2 µg/mL |

| Nigranoic Acid | Triterpenoid | 10.3 µg/mL |

Table 1: Anti-HIV Activity of Triterpenoids from Schisandra lancifolia. mdpi.com

Without a series of specifically designed and tested analogues of this compound, it is not possible to determine which of its functional groups (e.g., hydroxyl groups, lactone ring) are critical for its observed biological effects.

Rational Design Principles for Modulating Compound Functionality

The development of rational design principles for modifying a compound's function is contingent upon a solid understanding of its SAR. Given the absence of detailed SAR studies for this compound, no specific rational design principles have been established or published. The foundational work of creating and testing a variety of structural analogues to map out the pharmacophore has not yet been conducted for this compound. Therefore, any discussion on the rational design of more potent or selective this compound-based compounds would be purely speculative at this stage.

Mechanistic Biological Investigations

Anti-HIV-1 Activity

Inhibition of HIV-1 Cytopathic Effects in Cellular Models

There is no specific information available in the scientific literature detailing the ability of lancifodilactone H to inhibit the cytopathic effects of HIV-1 in cellular models.

Mechanisms of Viral Entry Inhibition

There is a lack of published data on the mechanisms by which this compound might inhibit the entry of HIV-1 into host cells.

Impact on Viral Polyprotein Processing

There is no available research that specifically investigates the effect of this compound on the processing of viral polyproteins. While some nortriterpenoids isolated from the Schisandra genus, such as lancifodilactone F and lancifodilactone G, have been noted for their anti-HIV activity, the specific mechanisms of action, particularly concerning the inhibition of viral proteases and polyprotein cleavage, have not been detailed for this compound. acs.orgnih.gov

Antitumor and Cytotoxic Activity

Detailed studies on the antitumor and cytotoxic effects of this compound are not present in the current body of scientific literature. Consequently, specific data for the following subsections is unavailable.

In Vitro Cytotoxicity against Human Cancer Cell Lines

There are no published studies that provide data on the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines. Therefore, a data table of IC₅₀ values cannot be generated.

Modulation of Tumor-Suppressor Genes (e.g., KLF-4, Caveolin-1)

No research has been found that examines the influence of this compound on the expression or activity of the tumor-suppressor genes KLF-4 and Caveolin-1.

Induction of Pro-Apoptotic Responses

The ability of this compound to induce pro-apoptotic responses in cancer cells has not been documented in scientific literature. There is no information regarding its potential to activate caspases, alter the expression of Bcl-2 family proteins, or induce DNA fragmentation.

Kinase-Dependent and Kinase-Independent Pathways

There is no information available on the involvement of this compound in modulating kinase-dependent or kinase-independent signaling pathways in the context of its potential biological activities.

Identification of Molecular Targets and Binding Interactions

Specific molecular targets for this compound have not been identified. As a result, there is no data available concerning its binding interactions with any biological macromolecules.

Computational Docking and Molecular Dynamics Simulations

There is currently no publicly available research detailing the use of computational docking or molecular dynamics simulations to investigate the binding interactions of this compound with specific biological targets. Such studies are crucial for predicting the binding affinity and stability of a ligand-protein complex, offering insights into the compound's potential mechanism of action at a molecular level.

Investigation of Receptor and Enzyme Binding Modes

Specific receptors or enzymes that bind to this compound have not been identified in the available scientific literature. Experimental studies, such as affinity chromatography, surface plasmon resonance, or X-ray crystallography, would be necessary to determine its direct molecular targets and elucidate the precise binding modes.

Cellular Mechanisms of Action

Interference with Cell Cycle Progression

No studies were found that investigated the effect of this compound on cell cycle progression. Research in this area would typically involve treating cell lines with the compound and analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2, M) using techniques like flow cytometry. nih.govnih.gov Such analysis could reveal if the compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anti-proliferative agents. nih.gov

Modulation of Cellular Signaling Pathways

The impact of this compound on specific cellular signaling pathways remains uncharacterized. Numerous signaling pathways, such as NF-κB, Akt, MAPK, and Wnt, are critical in controlling cell proliferation and apoptosis and are often modulated by natural products. nih.gov Investigating whether this compound affects these or other pathways would require further research using methods like western blotting, reporter gene assays, or transcriptomic analysis.

Impact on Mitochondrial Function and Bioenergetics

There is no available data on the effects of this compound on mitochondrial function and cellular bioenergetics. Mitochondria are central to cellular energy production and are involved in various cellular processes, including apoptosis. mdpi.complos.org Studies to assess changes in mitochondrial membrane potential, oxygen consumption rates, and ATP production would be required to understand any potential impact of this compound on mitochondrial health and cellular metabolism. plos.orgplos.org

Advanced Analytical Methods in Research and Characterization

Application of Advanced Spectroscopic Techniques for Complex Structure Analysis

The definitive structural determination of lancifodilactone H and its congeners is heavily reliant on a suite of advanced spectroscopic methods. High-resolution mass spectrometry (HRESIMS) is fundamental in establishing the molecular formula of these compounds. For instance, in the characterization of related nortriterpenoids from Schisandra wilsoniana, HRESIMS was crucial for confirming their molecular formulas. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex carbon skeleton and relative stereochemistry of these molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. These include:

¹H NMR and ¹³C NMR: To identify the types and number of protons and carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for connecting different structural fragments.

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.

The structures of numerous lancifodilactones and other complex nortriterpenoids from Schisandra species, such as schirubridilactones A−F and lancifodilactones I-N, have been successfully elucidated using these extensive NMR techniques. nih.govfigshare.com In cases of unprecedented molecular skeletons where NMR data alone may be insufficient for complete structural assignment, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry. nih.govdatapdf.comhebmu.edu.cn For example, the structures of lancifodilactone I and other related compounds were unequivocally confirmed by this method. nih.gov

Table 1: Spectroscopic Techniques for the Structural Analysis of Lancifodilactone-type Compounds

| Technique | Application | Reference |

| HRESIMS | Determination of molecular formula. | d-nb.info |

| 1D NMR (¹H, ¹³C, DEPT) | Identification of proton and carbon environments. | d-nb.info |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the planar structure and connectivity. | figshare.com |

| 2D NMR (ROESY/NOESY) | Determination of relative stereochemistry. | figshare.com |

| Single-Crystal X-ray | Unambiguous determination of the 3D structure and absolute stereochemistry. | nih.gov |

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

The isolation and purification of this compound from the crude extracts of Schisandra lancifolia involve a multi-step chromatographic process. This typically begins with solvent partitioning of the plant extract, followed by repeated column chromatography. d-nb.info Common stationary phases used include silica (B1680970) gel, Sephadex LH-20, and reversed-phase (RP-18) materials. d-nb.infonih.gov For final purification, semi-preparative high-performance liquid chromatography (HPLC) is often employed to yield pure compounds. d-nb.info

For the analysis of complex mixtures containing this compound and other nortriterpenoids, hyphenated techniques are indispensable. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has emerged as a powerful tool for the simultaneous qualitative and quantitative analysis of nortriterpenoids and lignans (B1203133) in Schisandra samples. nih.govmdpi.com This method offers high resolution and sensitivity, allowing for the rapid identification of known compounds and the tentative characterization of new ones based on their retention times and mass fragmentation patterns. nih.gov The use of UPLC provides faster analysis times and better separation efficiency compared to conventional HPLC. nih.gov

Table 2: Chromatographic Techniques in Lancifodilactone Research

| Technique | Purpose | Reference |

| Column Chromatography (Silica gel, Sephadex LH-20, RP-18) | Initial separation and fractionation of crude extracts. | d-nb.infonih.gov |

| Semi-preparative HPLC | Final purification of isolated compounds. | d-nb.info |

| UPLC-QTOF-MS | Qualitative and quantitative analysis of nortriterpenoids in complex mixtures. | nih.govmdpi.com |

Computational Chemistry and Chemoinformatic Approaches

Computational methods are increasingly being used to complement experimental data in the study of complex natural products like this compound.

Density Functional Theory (DFT) calculations have proven to be a valuable tool in confirming stereochemical assignments and understanding the stability of complex molecules. In the context of Schisandraceae nortriterpenoids, DFT calculations have been used to support proposed reaction mechanisms in synthetic studies. nih.gov Furthermore, time-dependent DFT (TD-DFT) is employed to calculate the electronic circular dichroism (ECD) spectra of these molecules. acs.orgd-nb.info By comparing the calculated ECD spectrum with the experimentally measured one, the absolute configuration of a chiral molecule can be determined, which is particularly useful when suitable crystals for X-ray analysis cannot be obtained. acs.org Quantum mechanics calculations have also been used to understand the stability of unusual structural features, such as the stable enol in lancifodilactone G. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not widely reported, QSAR modeling has been applied to other classes of compounds from the Schisandraceae family and to triterpenoids in general to predict various biological activities. omicsdi.orgkisti.re.krumassmed.eduresearchgate.netnih.gov For nortriterpenoids, QSAR models could potentially be developed to predict their anti-HIV or other biological activities by correlating structural descriptors (e.g., electronic, steric, and lipophilic properties) with experimental bioactivity data. Such models can guide the synthesis of new derivatives with potentially enhanced activity.

Future Research Directions and Translational Potential

Exploration of Uncharted Synthetic Pathways

The complex, sterically hindered framework of lancifodilactone H presents a formidable challenge to synthetic chemists, and by extension, a significant opportunity for methodological innovation. While the total synthesis of the related lancifodilactone G has been accomplished, charting new synthetic routes for this compound is a critical future endeavor. researchgate.netnih.gov

Future synthetic strategies could diverge from established routes by exploring novel disconnections and bond-forming reactions. For instance, the application of late-stage C-H functionalization could offer a more direct and efficient approach to installing key oxidative functionalities, bypassing the need for extensive protecting group manipulations. Furthermore, the development of biomimetic synthetic cascades, inspired by the proposed biosynthetic pathways of Schisandraceae triterpenoids, could provide a more convergent and elegant synthesis. researchgate.netrsc.org Such approaches might involve enzyme-catalyzed reactions or organocatalytic processes that mimic enzymatic transformations, potentially leading to higher yields and stereoselectivity. mdpi.com

The exploration of photochemical or electrochemical methods also represents a promising frontier for constructing the strained ring systems inherent to this compound. These energy-input methods can facilitate unique transformations that are often difficult to achieve through traditional thermal reactions, opening up new avenues for accessing the core structure and its analogues.

Deeper Elucidation of Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of Schisandraceae triterpenoids is a testament to nature's sophisticated enzymatic machinery. researchgate.net While the general pathway from 2,3-oxidosqualene (B107256) is understood, the specific enzymes responsible for the intricate oxidative and skeletal rearrangements that lead to this compound remain largely uncharacterized. frontiersin.orgmdpi.com

A pivotal area of future research will be the identification and functional characterization of the oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and other tailoring enzymes involved in the biosynthesis of this compound. frontiersin.org This can be achieved through a combination of genomics, transcriptomics, and heterologous expression systems. By sequencing the genome of Schisandra lancifolia and analyzing gene expression profiles in tissues where this compound is abundant, candidate biosynthetic genes can be identified. nih.gov

Subsequent heterologous expression of these candidate genes in microbial or plant hosts, followed by metabolic profiling, can confirm their enzymatic function. numberanalytics.com A deeper understanding of these enzymes will not only illuminate the biosynthetic pathway but also provide powerful tools for the biocatalytic production of this compound and its derivatives. Furthermore, investigating the regulatory networks that control the expression of these biosynthetic genes could enable the metabolic engineering of producer organisms for enhanced yields. frontiersin.org

Discovery of Novel Molecular Targets for Therapeutic Intervention

The initial report of this compound's anti-HIV-1 activity provides a crucial starting point for a more comprehensive investigation into its pharmacological properties. nih.gov A key future direction is the identification of its specific molecular target(s) within the HIV life cycle. While many anti-HIV natural products target enzymes like reverse transcriptase or protease, this compound may act through a novel mechanism, potentially inhibiting viral entry or assembly. nih.govnih.govmdpi.com

Computational approaches, such as molecular docking, can be employed to screen for potential binding partners of this compound among known HIV-related proteins. nih.govbiorxiv.org These in silico predictions can then be validated through in vitro binding assays and enzymatic activity assays. Beyond HIV, the unique chemical structure of this compound suggests that it may possess other currently unknown biological activities.

Broad-based phenotypic screening against a diverse panel of human cell lines and pathogens could uncover new therapeutic applications, for instance, in oncology or infectious diseases. Once a phenotype of interest is identified, target deconvolution strategies, such as chemical proteomics, can be used to pinpoint the responsible molecular target(s). frontiersin.org This unbiased approach has the potential to reveal unprecedented mechanisms of action and open up new avenues for therapeutic intervention.

Development of Chemical Probes for Mechanistic Studies

To fully elucidate the biological mechanisms of this compound, the development of chemical probes is an indispensable future step. rsc.orgnih.gov A chemical probe is a small molecule tool that allows for the specific modulation and visualization of its molecular target in a biological system. grantome.com

A first-generation chemical probe for this compound could be synthesized by introducing a minimally perturbing functional group, such as an alkyne or an azide, onto the natural product scaffold. This "tag" would allow for the attachment of reporter molecules, such as fluorophores or biotin, via click chemistry. Such probes would be invaluable for a variety of applications, including:

Target Identification: Biotinylated probes can be used in affinity pull-down experiments to isolate and identify the binding partners of this compound from cell lysates. frontiersin.org

Target Engagement: Fluorescently labeled probes can be used in cellular imaging studies to visualize the subcellular localization of the target and to quantify the extent to which this compound engages its target in living cells.

Mechanism of Action Studies: Probes can be used to study the downstream effects of target engagement, helping to unravel the signaling pathways and cellular processes that are modulated by this compound. grantome.com

The insights gained from these probe-based studies would be critical for validating this compound's molecular targets and for advancing its development as a potential therapeutic agent. acgpubs.org

Broader Implications for Natural Product-Based Drug Discovery and Chemical Biology

The study of this compound holds broader implications that extend beyond this single molecule. As a representative of the structurally complex Schisandraceae nortriterpenoids, it highlights the importance of exploring unique natural product scaffolds as a source of novel chemical matter for drug discovery. researchgate.netmdpi.com

The challenges associated with the synthesis and biological characterization of molecules like this compound drive innovation in synthetic chemistry, chemical biology, and analytical technologies. The development of new synthetic methods to access these complex architectures can be broadly applied to the synthesis of other valuable natural products and designed molecules. numberanalytics.com

Q & A

Q. What are the primary methods for isolating lancifodilactone H from natural sources, and how do extraction yields vary?

this compound is typically isolated from Schisandra species (e.g., S. lancifolia) using sequential chromatography. Key steps include:

- Ultrasound-assisted extraction to enhance efficiency.

- High-speed counter-current chromatography (HSCCC) for preparative separation, leveraging solvent systems like n-hexane-ethyl acetate-methanol-water (e.g., 5:5:5:5 v/v) to resolve complex mixtures .

- Yields are low (e.g., ~0.00068–0.00095% dry weight in stems/leaves), necessitating large biomass inputs .

Q. How is the structural elucidation of this compound validated experimentally?

Structural confirmation relies on multi-spectroscopic analysis :

Q. What pharmacological activities have been reported for this compound?

this compound exhibits anti-HIV-1 activity (EC50 = 16.6 μg/mL) and potential anti-tumor properties . Its mechanism may involve inhibition of viral enzymes or modulation of host-cell pathways .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the tricyclic core of this compound?

The 18-norschiartane-type scaffold presents hurdles in stereochemical control and ring formation. Strategies include:

Q. How can researchers resolve contradictions in NMR data for lancifodilactone analogs?

Discrepancies (e.g., signal overlap at δC ~30–33 ppm) may stem from:

- Impurity interference (e.g., grease residues in low-purity samples).

- Instrument limitations (e.g., 300 MHz vs. 600 MHz resolution).

- Reanalysis of archived spectra (e.g., Paquette’s work on lancifodilactone G) with modern NMR suites to deconvolute signals .

Q. What structure-activity relationships (SAR) govern the anti-HIV efficacy of this compound?

Key SAR insights:

- Acetoxyl group position : Relocation from C-12 to C-7 (cf. lancifodilactone A) alters binding affinity by ~30% .

- Hydroxyl substitution : Replacement with methylene groups (e.g., in wuweizidilactone Q) reduces activity, highlighting the role of hydrogen bonding .

Q. How do researchers address reproducibility challenges in pharmacological assays for this compound?

Q. What analytical methods optimize purity assessment of this compound during isolation?

- HPLC-MS/MS with C18 columns (e.g., 5 μm, 250 × 4.6 mm) and gradient elution (MeCN:H2O + 0.1% formic acid) .

- Chiral chromatography to separate enantiomers in synthetic intermediates .

Methodological Guidelines

Q. How should researchers design experiments to compare this compound with its analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.